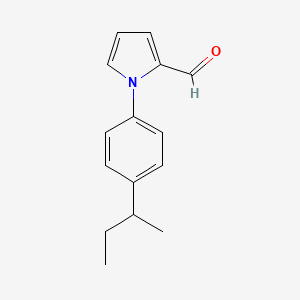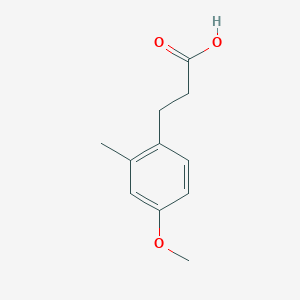
2-Isopropylquinoline-4-carboxylic acid
説明
2-Isopropylquinoline-4-carboxylic acid is a compound that can be related to the isoquinoline carboxylic acids family, which are of interest due to their potential pharmacological properties. Although the specific compound is not directly studied in the provided papers, the related isoquinoline carboxylic acids have been investigated for their potential as prolylhydroxylase inhibitor drug candidates and topoisomerase I inhibitors with anticancer activity .
Synthesis Analysis
The synthesis of isoquinoline carboxylic acids can be complex, involving multiple steps and reactions. For example, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation . This method showcases the potential for creating high optical purity compounds within this class. Similarly, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines involves selenoxide elimination and Friedel-Crafts cyclization chemistry .
Molecular Structure Analysis
The molecular structure and conformation of isoquinoline carboxylic acids have been studied using various experimental and theoretical techniques. The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined, and their geometries optimized using high-level computational methods . These studies provide insights into the size, shape, and reactive sites of the molecules, which are crucial for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
Isoquinoline carboxylic acids can undergo various chemical reactions. For instance, the gas-phase reaction of substituted isoquinolines to carboxylic acids has been observed in mass spectrometric studies, where collision-induced dissociation leads to the formation of specific carboxylic acid structures . These reactions are important for the characterization of structurally related compounds or metabolic products in various analytical fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline carboxylic acids have been extensively investigated. Studies have looked into their electronic properties, vibrational fundamental modes, thermodynamic properties, and chemical shifts . The LUMO-HOMO energy difference, molecular electrostatic potential, and total electron density have been determined to explain the charge transfer within the molecule and identify reactive sites. Additionally, NMR chemical shifts have been calculated to provide further insights into the structure of these compounds .
科学的研究の応用
Synthetic Approaches and Molecular Diversity 2-Isopropylquinoline-4-carboxylic acid and its derivatives serve as crucial building blocks in synthetic chemistry. For instance, the production of highly substituted isoquinolone-4-carboxylic acids through a Cu-catalyzed cascade reaction demonstrates the compound's role in generating bioactive scaffolds. This approach, involving ammonia and 2-halobenzoic acids, underscores the compound's potential for creating diverse molecular structures with broad substrate scope and functional group tolerance (Wang et al., 2021).
Biological Activity and Antimicrobial Properties Various derivatives of 2-Isopropylquinoline-4-carboxylic acid have exhibited notable biological activities, especially as antimicrobials. For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at low concentrations. These findings are significant, as they reveal the potential of these compounds in developing new antimicrobial agents (Tiwari et al., 2014), (Bhatt & Agrawal, 2010).
Material Science and Coordination Chemistry In the field of material science and coordination chemistry, 2-Isopropylquinoline-4-carboxylic acid derivatives have been instrumental. They have been used in synthesizing Cd(II) complexes, showcasing their utility in forming complex structures with potential applications in fields like fluorescence and antibacterial activities (Lei et al., 2014).
Safety and Hazards
The safety data sheet for 2-Isopropylquinoline-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
- 2-Isopropylquinoline-4-carboxylic acid (also known as 2-isopropyl-4-quinolinecarboxylic acid ) is a heterocyclic compound with the molecular formula C13H13NO2 .
- Specifically, it has been evaluated as an inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .
Target of Action
Mode of Action
特性
IUPAC Name |
2-propan-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQZYLFXDJYBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404862 | |
| Record name | 2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
306749-60-0 | |
| Record name | 2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)




![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)




